N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
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Overview
Description
N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a heterocyclic compound that belongs to the class of thiadiazolo-pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot reaction . The obtained derivatives are then oxidized using copper (II) chloride, which removes two hydrogen atoms and induces cyclization to form the desired thiadiazolo-pyridine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using copper (II) chloride to form its oxidized derivatives.
Common Reagents and Conditions
Oxidation: Copper (II) chloride is commonly used as an oxidizing agent.
Substitution: Various nucleophiles, such as amines and thiols, can be used under mild reaction conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives and substituted thiadiazolo-pyridine compounds, which can exhibit different biological activities .
Scientific Research Applications
N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown significant cytotoxic activity against various human cancer cell lines, making them potential candidates for anticancer drug development.
Biological Studies: The compound’s unique structure allows it to interact with different biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other heterocyclic compounds and materials.
Mechanism of Action
The mechanism of action of N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity . Additionally, the compound can inhibit certain enzymes, leading to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(pyridine-2-ylcarbamothioyl)benzamide: This compound is structurally similar but lacks the thiadiazolo-pyridine ring, resulting in different biological activities.
N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide: This compound is a close analog with similar biological activities but may differ in its reactivity and stability.
Uniqueness
N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is unique due to its specific structural features, such as the thiadiazolo-pyridine ring and the presence of a methyl group at the 7-position.
Properties
Molecular Formula |
C14H11N3OS |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-(7-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C14H11N3OS/c1-10-7-8-17-12(9-10)15-14(19-17)16-13(18)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
UZSNDWZSQHFYCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)C3=CC=CC=C3)SN2C=C1 |
Origin of Product |
United States |
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